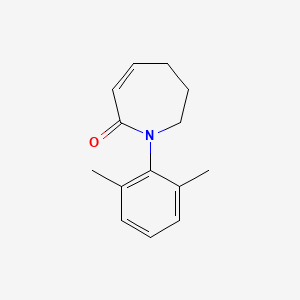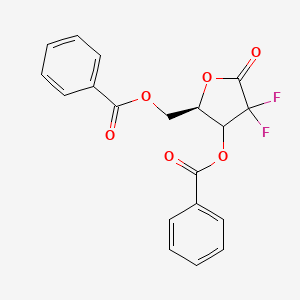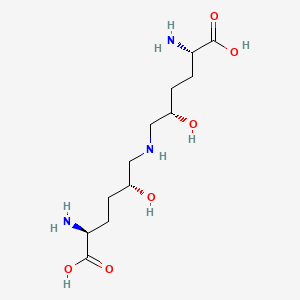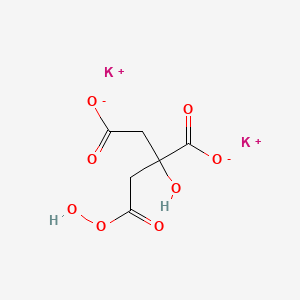
Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate, also known as this compound, is a useful research compound. Its molecular formula is C6H6K2O8 and its molecular weight is 284.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity Analysis
The compound's reactivity towards ROS makes it pivotal in studies related to antioxidant activities. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests utilize the generation and quenching of ROS to evaluate the antioxidant capacity of various substances. These methodologies, based on hydrogen atom transfer and electron transfer, help in understanding the antioxidative potential of compounds, including dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate, in complex biological matrices and food systems (Munteanu & Apetrei, 2021).
Role in Lipid Oxidation Studies
This compound also finds its application in the study of lipid oxidation mechanisms. Understanding the formation and consequences of lipid hydroperoxides, including those similar in reactivity to this compound, is crucial for comprehending the oxidative stability and shelf life of food products as well as the oxidative stress-related biological damage (Frankel, 1984).
Advanced Oxidation Processes (AOPs)
In environmental sciences, the reactivity of such compounds towards ROS is exploited in Advanced Oxidation Processes (AOPs) for water treatment. AOPs utilize the generation of hydroxyl radicals and other ROS for the degradation of pollutants, including organic micropollutants and pathogens. The effectiveness of AOPs, including those potentially involving this compound, is a subject of ongoing research aiming to enhance water treatment technologies (Lee, von Gunten, & Kim, 2020).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate involves the oxidation of a precursor compound followed by its reaction with potassium hydroxide.", "Starting Materials": [ "2-hydroxybutanedioic acid", "hydrogen peroxide", "potassium hydroxide", "water" ], "Reaction": [ "To a solution of 2-hydroxybutanedioic acid in water, add hydrogen peroxide dropwise at 0°C with stirring.", "Allow the mixture to warm to room temperature and stir for an additional 2 hours.", "Add potassium hydroxide to the mixture and stir for 1 hour.", "Filter the mixture to remove any precipitate.", "Add potassium hydroxide to the filtrate until the pH reaches 8-9.", "Cool the mixture to 0°C and filter the precipitate.", "Wash the precipitate with cold water and dry it under vacuum to obtain Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate." ] } | |
CAS No. |
232281-44-6 |
Molecular Formula |
C6H6K2O8 |
Molecular Weight |
284.30 g/mol |
IUPAC Name |
dipotassium;2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate |
InChI |
InChI=1S/C6H8O8.2K/c7-3(8)1-6(12,5(10)11)2-4(9)14-13;;/h12-13H,1-2H2,(H,7,8)(H,10,11);;/q;2*+1/p-2 |
InChI Key |
DBODYJNKCUPHHN-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])C(CC(=O)OO)(C(=O)[O-])O.[K+].[K+] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)OO)(C(=O)[O-])O.[K+].[K+] |
Synonyms |
Potassium Hydroxycitrate Tribasic Monohydrate; 3-C-Carboxy-2-deoxypentaric Acid Tripotassium Salt Monohydrate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)

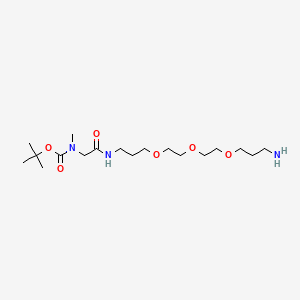

![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)



![2-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethyl]sulfonylacetamide](/img/structure/B590285.png)
